4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide
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Description
4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H18Cl2F6N4O2S and its molecular weight is 599.37. The purity is usually 95%.
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Biological Activity
4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H18ClF6N2O2S
- Molecular Weight : 492.28 g/mol
- CAS Number : 188591-46-0
The structure features a sulfonamide moiety, trifluoromethyl groups, and a piperazine ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially affecting synaptic transmission.
- Calcium Channel Interaction : Similar compounds have shown to affect calcium channel activity, which is crucial in cardiovascular functions .
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit significant anticancer activity. A study showed that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Cardiovascular Effects
In isolated rat heart studies, sulfonamide derivatives demonstrated the ability to decrease perfusion pressure and coronary resistance. This effect suggests a potential use as a cardiovascular agent by modulating vascular tone through calcium channel inhibition .
Antimicrobial Activity
Some studies have indicated that sulfonamide compounds possess antimicrobial properties. They may inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial survival. The presence of trifluoromethyl groups enhances the lipophilicity of these compounds, potentially improving their membrane permeability and efficacy against pathogens .
Study 1: Cardiovascular Impact
A study evaluated the effect of various benzenesulfonamide derivatives on isolated rat hearts. Results indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to controls, suggesting a direct impact on cardiovascular function due to calcium channel inhibition .
Study 2: Anticancer Activity
In another investigation involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells. The study highlighted its potential as a chemotherapeutic agent by inducing apoptosis through mitochondrial pathways .
Pharmacokinetics
Pharmacokinetic parameters are essential for understanding the bioavailability and therapeutic efficacy of this compound:
- Absorption : High lipophilicity due to trifluoromethyl groups enhances absorption.
- Distribution : The compound is expected to distribute widely due to its structural properties.
- Metabolism : Metabolized primarily in the liver; specific metabolic pathways need further exploration.
- Excretion : Primarily excreted via renal pathways.
Properties
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F6N4O2S/c24-16-2-4-17(5-3-16)38(36,37)33-19-12-14(22(26,27)28)1-6-20(19)34-7-9-35(10-8-34)21-18(25)11-15(13-32-21)23(29,30)31/h1-6,11-13,33H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCYJEIZTPXNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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